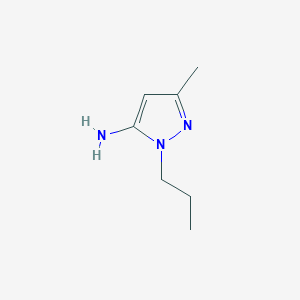

3-甲基-1-丙基-1H-吡唑-5-胺

描述

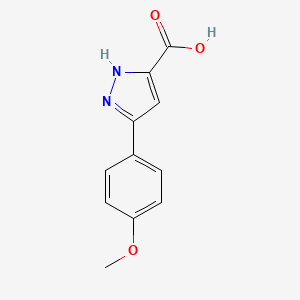

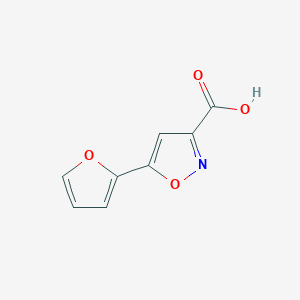

The compound "3-methyl-1-propyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are used as building blocks in organic synthesis for a wide variety of compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, methylation of 5-amino-3-methylthio-1H-pyrazoles with CH3I leads to the formation of methylated products, with the ratio of isomers depending on the substituent at the 4-position of the pyrazole ring . Another approach involves the condensation of arylglyoxals with pyrazol-5-amines, which provides selective access to pyrazolo-fused compounds through multicomponent domino reactions . Additionally, a one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid has been reported . The synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates a solvent-free condensation/reduction reaction sequence, highlighting the versatility of pyrazole synthesis methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction analysis. For example, Schiff bases derived from pyrazolone and their Cu(II) complexes have been structurally characterized, revealing their molecular geometries . Similarly, the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been determined, with a focus on its supramolecular characteristics . These studies provide insights into the molecular conformations and interactions that are crucial for the properties and reactivity of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions. For instance, 3-methyl-1-phenyl-2-pyrazoline-5-one reacts with amines and phenols to yield substituted pyrazolones, which can further cyclize to form azolylidene pyrazolones . The reactivity of these compounds is influenced by the nature of the substituents and the conditions of the reaction, such as the presence of malononitrile or the type of amine used.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. NMR studies suggest that certain ligands exist in the amine-one tautomeric form in solution at room temperature . The thermal analyses and magnetic moment measurements of Cu(II) complexes of pyrazole derivatives provide additional information about their stability and electronic properties . Furthermore, the synthesis of isomeric reaction products and their hydrogen-bonded structures in the solid state highlight the importance of intermolecular interactions in determining the physical properties of these compounds .

科学研究应用

合成和表征吡唑衍生物

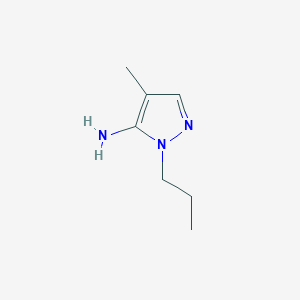

已广泛合成和表征了吡唑衍生物,如3-甲基-1-丙基-1H-吡唑-5-胺。这些化合物以其独特的晶体结构以及对癌症和微生物的潜在生物活性而闻名。例如,Titi等人(2020年)合成了各种吡唑衍生物,并进行了X射线晶体研究以及生物活性评估。通过多种光谱技术确认了这些化合物的结构,并强调了它们在对抗乳腺癌和微生物方面的生物相关性(Titi et al., 2020)。

在杂环化学中的应用

3-甲基-1-丙基-1H-吡唑-5-胺在杂环化学中的多功能性显而易见,它被用作合成各种复杂结构的关键中间体。El‐Mekabaty等人(2017年)详细介绍了功能化吲哚-3-基吡唑衍生物的合成,强调了该化合物在形成新型吡唑并[1,5-a]嘧啶和其他杂环化合物中的作用。这说明了该化合物在创造药理学上有趣的结构中的实用性(El‐Mekabaty等人,2017年)。

在有机合成中的催化应用

此外,3-甲基-1-丙基-1H-吡唑-5-胺在催化中起着关键作用,增强了某些有机反应的效率。Gunasekaran等人(2014年)的研究展示了3-甲基-1-芳基-1H-吡唑-5-胺在l-脯氨酸催化的多米诺反应中的应用。这种方法对于合成N,3-二甲基-5-硝基-1-芳基-1H-吡唑并[3,4-b]吡啶-6-胺至关重要,突显了该化合物对高效合成复杂分子的贡献(Gunasekaran et al., 2014)。

创新的合成方法

已开发了使用3-甲基-1-丙基-1H-吡唑-5-胺合成杂环化合物的创新方法。例如,Afsar等人(2018年)设计并合成了包含该化合物的新型纳米磁性催化剂。然后利用这些催化剂制备了吡唑并[3,4-b]吡啶衍生物,展示了该化合物在推动绿色化学和催化中的作用(Afsar et al., 2018)。

安全和危害

未来方向

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Owing to this diversity in the biological field, this nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions could include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on the pyrazole scaffold .

属性

IUPAC Name |

5-methyl-2-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-7(8)5-6(2)9-10/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCLLJFZYXMFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360252 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-propyl-1H-pyrazol-5-amine | |

CAS RN |

3524-34-3 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299327.png)

![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)

![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)